
6-(4,4-Dimethoxybutyl)-3-methyl-2,3-dihydropyridin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4,4-Dimethoxybutyl)-3-methyl-2,3-dihydropyridin-4(1H)-one is a synthetic organic compound that belongs to the class of dihydropyridinones This compound is characterized by the presence of a dimethoxybutyl side chain and a dihydropyridinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4-Dimethoxybutyl)-3-methyl-2,3-dihydropyridin-4(1H)-one typically involves the reaction of 4,4-dimethoxybutyl chloride with a suitable pyridinone precursor under controlled conditions. One common method involves the use of Friedel-Crafts alkylation, where the electrophile (carbocation) is generated from 4,4-dimethoxybutyl chloride in the presence of a Lewis acid like aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar Friedel-Crafts alkylation techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4,4-Dimethoxybutyl)-3-methyl-2,3-dihydropyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinone derivatives.
Reduction: Reduction reactions can convert the dihydropyridinone core to a fully saturated pyridinone.
Substitution: The dimethoxybutyl side chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Pyridinone derivatives with varying degrees of oxidation.
Reduction: Fully saturated pyridinone compounds.
Substitution: Substituted pyridinone derivatives with modified side chains.
Wissenschaftliche Forschungsanwendungen
6-(4,4-Dimethoxybutyl)-3-methyl-2,3-dihydropyridin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-(4,4-Dimethoxybutyl)-3-methyl-2,3-dihydropyridin-4(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Dimethoxybutyl chloride: A precursor used in the synthesis of the target compound.
4,4-Dimethoxy-butyl)-dimethyl-amine: Another compound with a similar dimethoxybutyl side chain.
Uniqueness
6-(4,4-Dimethoxybutyl)-3-methyl-2,3-dihydropyridin-4(1H)-one is unique due to its specific combination of a dimethoxybutyl side chain and a dihydropyridinone core
Eigenschaften
CAS-Nummer |
917766-69-9 |
|---|---|
Molekularformel |
C12H21NO3 |
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
6-(4,4-dimethoxybutyl)-3-methyl-2,3-dihydro-1H-pyridin-4-one |
InChI |
InChI=1S/C12H21NO3/c1-9-8-13-10(7-11(9)14)5-4-6-12(15-2)16-3/h7,9,12-13H,4-6,8H2,1-3H3 |
InChI-Schlüssel |
DATRMHLDALVRDG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNC(=CC1=O)CCCC(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


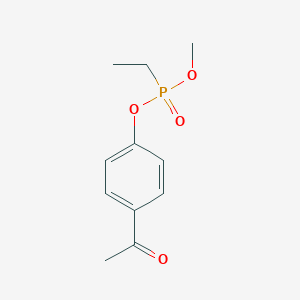
![Benzyl 4-oxo-4-[(pyridin-3-yl)amino]butanoate](/img/structure/B14203603.png)
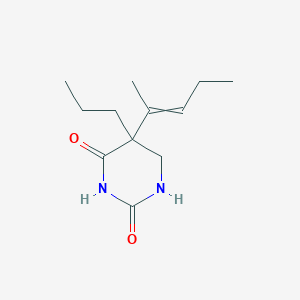
![2-[(E)-(3-Methylbutylidene)amino]ethan-1-ol](/img/structure/B14203618.png)

![1-Azaspiro[3.5]non-5-ene-2,7-dione, 1,5,9-trimethoxy-](/img/structure/B14203632.png)
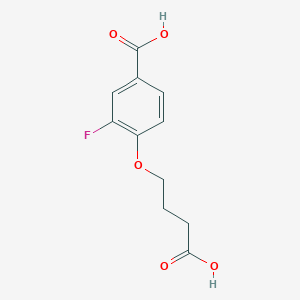
![Benzamide, 2,4-dihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-](/img/structure/B14203645.png)

![2-Pyrrolidinol, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14203654.png)
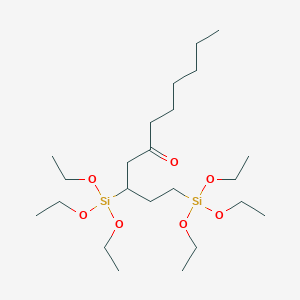
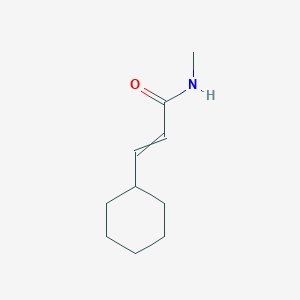
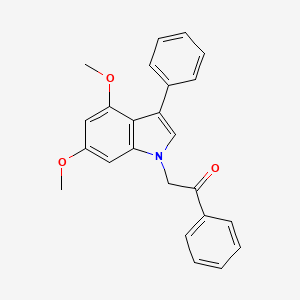
![2-[(2R,3S,5R)-2,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14203714.png)
